N-Benzyl-5-bromo-N-methylpyridin-3-amine
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Overview
Description
N-Benzyl-5-bromo-N-methylpyridin-3-amine is a chemical compound with the molecular formula C₁₃H₁₃BrN₂ It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-bromo-N-methylpyridin-3-amine typically involves the reaction of 5-bromo-2-methylpyridin-3-amine with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental controls are also crucial in industrial settings to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-bromo-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and arylboronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a new aryl-substituted pyridine derivative .
Scientific Research Applications
N-Benzyl-5-bromo-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-5-bromo-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(dimethylamino)pyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.
N-Benzyl-5-bromopicolinamide: Another brominated pyridine derivative with different substituents.
Uniqueness
N-Benzyl-5-bromo-N-methylpyridin-3-amine is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups on the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H13BrN2 |
---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
N-benzyl-5-bromo-N-methylpyridin-3-amine |
InChI |
InChI=1S/C13H13BrN2/c1-16(10-11-5-3-2-4-6-11)13-7-12(14)8-15-9-13/h2-9H,10H2,1H3 |
InChI Key |
ASLGSLYMXWUFQD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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